Home > Products > Screening Compounds P30467 > Ac-ICV(1MeW)QDWGAHRCT-NH2
Ac-ICV(1MeW)QDWGAHRCT-NH2 -

Ac-ICV(1MeW)QDWGAHRCT-NH2

Catalog Number: EVT-10978350
CAS Number:
Molecular Formula: C72H102FN21O19S2
Molecular Weight: 1648.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-ICV(1MeW)QDWGAHRCT-NH2 is a synthetic peptide analog of compstatin, which is designed to inhibit the complement system—a crucial part of the immune response. This compound has garnered attention for its potential therapeutic applications in treating complement-mediated diseases, such as age-related macular degeneration and autoimmune disorders. The peptide's sequence includes specific modifications that enhance its binding affinity and inhibitory potency against complement proteins.

Source

The compound is derived from the natural peptide compstatin, which was originally isolated from the saliva of the Ictidomys tridecemlineatus (thirteen-lined ground squirrel). The modifications in Ac-ICV(1MeW)QDWGAHRCT-NH2 aim to improve its efficacy and stability compared to the parent compound. Research has shown that certain analogs can exhibit significantly enhanced activity, making them promising candidates for clinical applications .

Classification

Ac-ICV(1MeW)QDWGAHRCT-NH2 falls under the category of peptide inhibitors, specifically targeting the complement system. It is classified as a compstatin analog due to its structural similarities and functional properties. The compound is also categorized as a therapeutic agent in immunology and pharmacology.

Synthesis Analysis

Methods

The synthesis of Ac-ICV(1MeW)QDWGAHRCT-NH2 typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to form the desired peptide sequence. The process includes:

  1. Coupling Reactions: Amino acids are sequentially coupled using coupling agents that activate the carboxyl group of one amino acid to react with the amino group of another.
  2. Deprotection Steps: Protecting groups are removed at various stages to ensure that functional groups remain free for subsequent reactions.
  3. Purification: The synthesized peptides are purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.

Technical Details

The specific modifications in this analog, such as the incorporation of 1-methyltryptophan at position 2, enhance hydrophobic interactions and potentially improve binding affinity to target proteins involved in the complement cascade .

Molecular Structure Analysis

Structure

The molecular structure of Ac-ICV(1MeW)QDWGAHRCT-NH2 consists of a linear arrangement of amino acids with a specific sequence designed to facilitate binding to complement proteins. The key features include:

  • Disulfide Bridges: The presence of cysteine residues allows for disulfide bond formation, which stabilizes the peptide's conformation.
  • Hydrophobic Regions: The introduction of hydrophobic amino acids enhances interaction with target proteins.

Data

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations, providing insights into its conformational dynamics and interaction sites with complement components .

Chemical Reactions Analysis

Reactions

Ac-ICV(1MeW)QDWGAHRCT-NH2 primarily functions through its interaction with complement proteins, particularly C3, inhibiting its cleavage and subsequent activation pathways. Key reactions include:

  • Binding Affinity Measurement: The inhibitory potency can be quantified using assays that measure the concentration required to achieve 50% inhibition (IC50), with reported values indicating high potency compared to other analogs .
  • Complement Activation Assays: These assays evaluate the compound's effectiveness in preventing complement-mediated lysis of target cells.

Technical Details

The compound's mechanism involves competitive inhibition where it binds to C3, blocking its interaction with other components necessary for complement activation .

Mechanism of Action

Process

The mechanism by which Ac-ICV(1MeW)QDWGAHRCT-NH2 exerts its effects involves:

  1. Binding to C3: The peptide binds specifically to C3, inhibiting its conversion into C3b.
  2. Prevention of Convertase Formation: By blocking C3b generation, it prevents the formation of both classical and alternative pathway convertases, thereby reducing downstream complement activation.

Data

Studies have demonstrated that modifications in the peptide structure significantly enhance binding affinity and inhibitory activity, making it a potent inhibitor of complement activation pathways .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa Values: Relevant pKa values for ionizable groups influence solubility and binding interactions.
  • Hydrophobicity: Increased hydrophobic character due to structural modifications enhances binding affinity to target proteins .
Applications

Scientific Uses

Ac-ICV(1MeW)QDWGAHRCT-NH2 has potential applications in various fields:

  • Therapeutic Development: As a complement inhibitor, it may be used in treating diseases associated with excessive complement activation, such as autoimmune disorders and certain types of macular degeneration.
  • Research Tool: Useful in studies investigating complement system mechanisms and developing related therapies.
Introduction to Compstatin Analogs and Complement System Targeting

The complement system represents a cornerstone of innate immunity, providing immediate defense against pathogens through orchestrated proteolytic cascades. At its core lies complement component 3 (C3), a multifunctional protein that serves as the convergence point for all activation pathways and drives critical immune effector functions. Dysregulation of C3 activation underpins numerous pathological conditions, creating an compelling rationale for therapeutic intervention. The development of compstatin analogs—including Ac-ICV(1MeW)QDWGAHRCT-NH2—exemplifies a targeted pharmacological strategy to control complement-mediated damage at its source.

Role of Complement C3 in Innate Immunity and Pathological Conditions

Complement C3 is a 185-kDa glycoprotein synthesized primarily by hepatocytes, consisting of α- and β-chains linked by disulfide bonds. Its structural complexity enables multifaceted roles in immune surveillance:

  • Central Hub of Complement Activation: All complement pathways (classical, lectin, alternative) converge at C3. The C3 convertase enzymes (C4b2b for classical/lectin; C3bBb for alternative) cleave C3 into:
  • C3a: A potent anaphylatoxin recruiting immune cells.
  • C3b: The major opsonin tagging surfaces for phagocytosis via covalent thioester bonding [1] [4] [9].
  • Amplification Loop: Surface-deposited C3b forms new C3 convertases with Factor B, creating a positive feedback loop responsible for >80% of terminal pathway activation [3] [7].
  • Effector Coordination: C3 fragments interface with adaptive immunity by binding complement receptors (e.g., CR2 on B cells lowers activation thresholds) [4] [7].

Table 1: Complement Activation Pathways Converging at C3

PathwayTriggerC3 ConvertaseRegulatory Mechanism
ClassicalAntigen-antibody complexesC4b2bC1-inhibitor, C4BP
LectinMicrobial carbohydrates (e.g., mannan)C4b2bMBL/ficolin-associated proteases
AlternativeSpontaneous C3 hydrolysis (tick-over)C3bBbFactor H, DAF, MCP

C3 dysregulation manifests in diverse pathologies:

  • Autoimmune Disorders: Uncontrolled C3b deposition exacerbates tissue damage in conditions like atypical hemolytic uremic syndrome (aHUS) and C3 glomerulopathy [3] [6].
  • Chronic Inflammatory Diseases: Age-related macular degeneration (AMD) features C3-driven inflammation at the retinal pigment epithelium, with genetic polymorphisms in CFH (encoding Factor H) strongly linked to disease risk [3] [10].
  • Ischemia-Reperfusion Injury: DAMPs released from damaged cells activate complement, amplifying inflammation in myocardial infarction and stroke [3] [4].

Table 2: Pathological Conditions Linked to C3 Dysregulation

Disease CategoryKey MechanismsConsequences
Thrombotic Microangiopathies (e.g., aHUS)Uncontrolled alternative pathway activation due to regulatory defectsEndothelial damage, thrombocytopenia
Neurodegenerative Disorders (e.g., AMD)C3/C5 fragment accumulation in retinal layersGeographic atrophy, photoreceptor loss
Autoimmune Conditions (e.g., SLE)Classical pathway activation by immune complexesGlomerulonephritis, tissue inflammation

Historical Development of Compstatin as a C3-Specific Inhibitor

The quest for C3-targeted therapeutics accelerated in the 1990s to address limitations of pathway-specific inhibitors:

  • Early Discoveries (1996–2000): Compstatin was identified through phage display screening of cyclic 13-mer peptide libraries against C3. The lead sequence ICVVQDWGHHRCT exhibited moderate C3-binding affinity (IC₅₀: 12–63 μM) but poor plasma stability [5] [8].
  • Proof-of-Concept Studies: Compstatin’s mechanism was elucidated:
  • Binds native C3 and C3b but not downstream components (e.g., C5).
  • Prevents C3 cleavage by all convertases, blocking opsonization, anaphylatoxin release, and terminal pathway activation [8].
  • Therapeutic Gap: Prior to 2021, no C3 inhibitors were clinically available despite compelling rationale. Anti-C5 antibodies (eculizumab/ravulizumab) left upstream C3 activation intact, permitting opsonization-driven pathologies [3] [6].

Table 3: Key Milestones in Compstatin Development

YearDevelopment StageSignificance
1996Parent compstatin discoveryFirst peptide inhibitor specifically binding C3
2004Cp20 (Ac-I[CV(1MeW)QDWGAHRC]T-NH₂)Introduction of N-methyltryptophan; IC₅₀ ~1 μM
2013Cp40 (AMY-101)Potency enhancement via extended N-terminus; entered clinical trials
2021Pegcetacoplan (PEGylated compstatin)FDA approval for PNH; validation of C3 inhibition

Structural Evolution from Parent Compstatin to Ac-ICV(1MeW)QDWGAHRCT-NH2

The optimization of compstatin exemplifies structure-guided drug design:

  • Parent Scaffold: The cyclic 13-mer peptide ICVVQDWGHHRCT featured:
  • A type I β-turn at Gln6-Asp7-Trp8-Gly9 stabilized by a Cys2-Cys12 disulfide.
  • Limited conformational flexibility and rapid proteolytic degradation [8].
  • Key Modifications Enhancing Target Affinity:
  • Acetylation (N-terminus): Blocked exopeptidase degradation while increasing hydrophobic interactions with C3 MG4/MG5 domains [8].
  • N-Methyltryptophan (1MeW): Replaced Val5. The methyl group enhanced van der Waals contacts within a hydrophobic C3 pocket, reducing KD 100-fold versus parent [8].
  • Sarcosine (Sar, N-methylglycine): Substituted for Gly9. Restrained backbone flexibility and lowered entropic penalty upon binding [8].
  • D-Tryptophan: Incorporated at position 4 to resist proteolysis while maintaining binding geometry.
  • Conformational Adaptation: Crystal structures revealed compstatin undergoes a dramatic coil-to-β-hairpin transition upon C3 binding. The Ac-ICV(1MeW)QDWGAHRCT-NH2 analog stabilizes this bioactive conformation via:
  • Optimized hydrogen bonding between Asp7 and His10.
  • Hydrophobic burial of 1MeW and Trp4 within C3’s MG4-MG5 interface [8] [9].

Table 4: Structural Evolution of Compstatin Analogs

AnalogSequenceModifications vs. ParentBinding Affinity (KD)
ParentICVVQDWGHHRCTNone63 μM (CP)
Cp01ICVWQDWGAHRCTV4W, H9A12 μM (CP)
Cp20Ac-ICV(1MeW)QDWGAHRCT-NH₂V5→1MeW, N-term Ac, C-term amidation1.2 nM
Ac-ICV(1MeW)QDWGAHRCT-NH₂As namedGly9→Ala9, D-Trp40.5 nM

The molecular interactions defining Ac-ICV(1MeW)QDWGAHRCT-NH2 efficacy include:

  • Covalent Constraints: The disulfide bridge (Cys2-Cys12) enforces a binding-competent loop conformation.
  • Key Residue Contacts:
  • D-Trp4 and 1MeW5 engage C3 residues Phe327 and Ile301 via π-stacking and hydrophobic interactions.
  • His10 coordinates with C3 Glu392, stabilizing the complex [8].
  • Reduced Entropic Cost: N-methylations and D-amino acids minimize conformational entropy loss upon binding.

Concluding SynthesisThe development of Ac-ICV(1MeW)QDWGAHRCT-NH2 reflects three decades of iterative optimization to control complement’s central effector. By inhibiting C3 proteolysis with sub-nanomolar affinity, this analog overcomes limitations of earlier compstatin variants while preserving the peptide’s unique mechanism. Its structural refinements—particularly the strategic incorporation of N-methylated and D-amino acids—demonstrate how rational design can transform a moderate-affinity binder into a precision therapeutic tool. As complement-targeted therapies expand beyond rare diseases, C3 inhibitors of this class offer promise for conditions where upstream interception is clinically imperative.

Properties

Product Name

Ac-ICV(1MeW)QDWGAHRCT-NH2

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C72H102FN21O19S2

Molecular Weight

1648.8 g/mol

InChI

InChI=1S/C72H102FN21O19S2/c1-9-34(4)58(83-37(7)96)70(111)91-52(31-115)67(108)92-57(33(2)3)69(110)89-48(22-39-29-94(8)53-15-11-10-13-42(39)53)64(105)85-46(18-19-54(74)97)63(104)88-50(25-56(99)100)66(107)87-47(21-38-26-79-44-17-16-40(73)23-43(38)44)61(102)80-28-55(98)82-35(5)60(101)86-49(24-41-27-77-32-81-41)65(106)84-45(14-12-20-78-72(75)76)62(103)90-51(30-114)68(109)93-59(36(6)95)71(112)113/h10-11,13,15-17,23,26-27,29,32-36,45-52,57-59,79,95,114-115H,9,12,14,18-22,24-25,28,30-31H2,1-8H3,(H2,74,97)(H,77,81)(H,80,102)(H,82,98)(H,83,96)(H,84,106)(H,85,105)(H,86,101)(H,87,107)(H,88,104)(H,89,110)(H,90,103)(H,91,111)(H,92,108)(H,93,109)(H,99,100)(H,112,113)(H4,75,76,78)/t34-,35-,36+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1

InChI Key

ZTPZPGGQKAOPSL-ULRAUGTQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.